6,7-Dimethoxy-2-((7-methoxy-2-(pyridin-2-yl)benzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-((7-methoxy-2-(pyridin-2-yl)benzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of extended flavonoids These compounds are characterized by their intricate molecular structures, which include multiple fused rings and various functional groups
Preparation Methods
The synthesis of 6,7-dimethoxy-2-((7-methoxy-2-(pyridin-2-yl)benzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route often begins with the preparation of the benzofuran and isoquinoline moieties, followed by their coupling through a series of reactions such as alkylation, reduction, and cyclization. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as catalytic hydrogenation and chromatography for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups, resulting in reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using reagents like halogens and organometallic compounds. These reactions can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
6,7-Dimethoxy-2-((7-methoxy-2-(pyridin-2-yl)benzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-((7-methoxy-2-(pyridin-2-yl)benzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate neurotransmitter release.
Comparison with Similar Compounds
Compared to other similar compounds, 6,7-dimethoxy-2-((7-methoxy-2-(pyridin-2-yl)benzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its unique structural features and diverse functional groups. Similar compounds include:
- α-Naphthoflavone
- β-Naphthoflavone
- (−)-(2S)-5,2’-Dihydroxy-6’‘,6’‘-dimethylchromeno-(7,8:2’‘,3’‘)-3’-prenylflavanone
- (−)-(2S)-6-Methoxy-[2’‘,3’':7,8]-furanoflavanone
These compounds share some structural similarities but differ in their specific functional groups and biological activities, making each one unique in its own right .
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[(7-methoxy-2-pyridin-2-yl-1-benzofuran-4-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C26H26N2O4/c1-29-22-8-7-18(20-14-23(32-26(20)22)21-6-4-5-10-27-21)15-28-11-9-17-12-24(30-2)25(31-3)13-19(17)16-28/h4-8,10,12-14H,9,11,15-16H2,1-3H3 |
InChI Key |
VLMCHIMKCURVRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)CN3CCC4=CC(=C(C=C4C3)OC)OC)C=C(O2)C5=CC=CC=N5 |
Origin of Product |
United States |
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